molecular formula C23H23N3O4S B2463242 Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate CAS No. 1251679-53-4

Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2463242
CAS No.: 1251679-53-4
M. Wt: 437.51
InChI Key: ZKGPTFGNZHBNLN-UHFFFAOYSA-N
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Description

Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core and a cyclopropyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is unique due to its specific structural features, such as the cyclopropyl group and the chloro-substituted benzamide core. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-[[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-29-20-8-4-7-17-18(24-16-6-3-5-15(13-16)23(28)30-2)14-19(25-21(17)20)22(27)26-9-11-31-12-10-26/h3-8,13-14H,9-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGPTFGNZHBNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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